4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as PBOX-15, is a novel small-molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBOX-15 has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Wirkmechanismus
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, it has been proposed that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the microtubule network. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its potent antitumor activity against various cancer cell lines. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One potential direction is the development of new derivatives of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide with improved solubility and potency. Another direction is the investigation of the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in more detail, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in animal models and in clinical trials.
Synthesemethoden
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using column chromatography to obtain pure 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-5-6-11-16(14)20-17(23)12-7-13-18-21-19(22-24-18)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDFOTVKATRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.